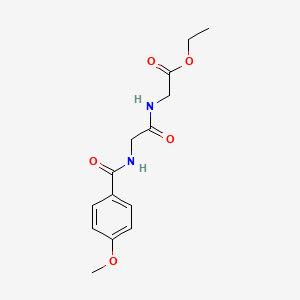

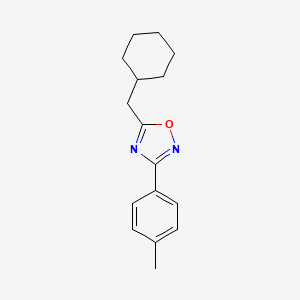

ethyl N-(4-methoxybenzoyl)glycylglycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves specific reactions under controlled conditions to achieve the desired chemical structure. For example, ethyl N-(diphenylmethylene)glycinate undergoes monoalkylations, dialkylations, and Michael additions under solid-liquid phase transfer catalysis conditions, leading to various derivatives including α-alkylated aspartic and glutamic acid derivatives, and compounds featuring pyrazolone and isoxazolone moieties (López et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl N-(4-methoxybenzoyl)glycylglycinate can be elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule. For instance, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was determined, highlighting the importance of strong hydrogen bonds in the crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving ethyl N-(4-methoxybenzoyl)glycylglycinate derivatives may include complex formation with other compounds, as studied in reactions between polycarboxylic acids and 2-acetoxybenzoate derivatives of poly(ethylene glycol)s, demonstrating the potential for developing new drugs based on polycomplexes (Baranovsky et al., 1991).

Physical Properties Analysis

The physical properties of ethyl N-(4-methoxybenzoyl)glycylglycinate and its derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the molecular structure and the presence of specific functional groups. These properties are crucial for determining the compound's suitability for various applications in materials science and chemical engineering.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical entities, are vital for understanding the behavior of ethyl N-(4-methoxybenzoyl)glycylglycinate in different environments and reactions. Studies on related compounds, such as the participation of ethyl 4-benzyloxybenzoate in glycerolipid metabolism, provide insights into the potential biochemical applications and interactions of these compounds (Fears et al., 1978).

科学的研究の応用

Polymer Synthesis and Nanocomposites

Research on the functionalization of multiwalled carbon nanotubes (MWNTs) with 4-methoxybenzoic acid and 4-ethoxybenzoic acid showcases the application of methoxybenzoyl functional groups in enhancing polymer-nanotube interactions. This functionalization facilitates the dispersion of MWNTs in ethylene glycol, leading to the in situ synthesis of poly(ethylene terephthalate) (PET) nanocomposites with improved homogeneity and molecular weight, indicating potential in materials engineering and nanotechnology (Lee et al., 2005).

Synthetic Chemistry

The development of carboxylic acid-functionalized poly(ethylene glycol) demonstrates the utility of methoxybenzoate derivatives in synthesizing biocompatible polymers. These compounds serve as intermediates for further chemical transformations, highlighting their significance in creating polymers with specific functional properties, such as increased solubility or reactivity, relevant to pharmaceutical and biomedical applications (Sedlák et al., 2008).

Analytical Chemistry

A study on the determination of UV filters in water samples illustrates the analytical applications of methoxybenzophenone derivatives. This research developed a sensitive procedure for analyzing ethylhexyl salicylate and related compounds, demonstrating the role of methoxybenzoyl functional groups in environmental monitoring and analytical methodologies (Negreira et al., 2009).

Biochemistry and Drug Development

The synthesis of 4-methoxybenzoylhydrazones and their evaluation for antiglycation activity points to the relevance of methoxybenzoyl derivatives in therapeutic applications. These compounds exhibited potential as inhibitors of protein glycation, a process implicated in diabetic complications, suggesting a role in the development of new treatments for diabetes (Taha et al., 2014).

特性

IUPAC Name |

ethyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-3-21-13(18)9-15-12(17)8-16-14(19)10-4-6-11(20-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,15,17)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRYBRUXNOYSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CNC(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5522860.png)

![11-(4-methyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5522866.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![ethyl [1-[(4,6-dimethoxy-2-pyrimidinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5522931.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)